贝利司他

描述

Belinostat, also known as PXD101, is a histone deacetylase inhibitor (HDAC) developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It is used to treat peripheral T-cell lymphoma in patients who have been treated with other medicines that did not work well .

Synthesis Analysis

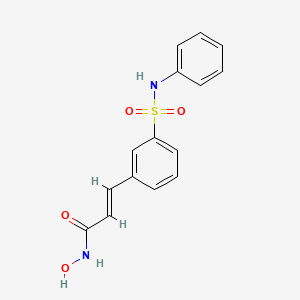

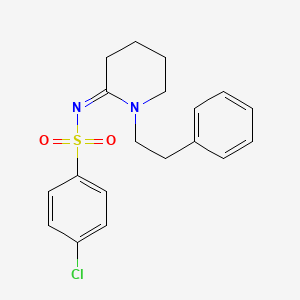

Belinostat is synthesized via a five-step process starting from benzaldehyde. This includes an addition reaction with sodium bisulfite, sulfochlorination with chlorosulfonic acid, sulfonamidation with aniline, Knoevenagel condensation, and the final amidation with hydroxylamine .Molecular Structure Analysis

The molecular formula of Belinostat is C15H14N2O4S . It is a hydroxamic acid, a sulfonamide, and an olefinic compound . The IUPAC name is (E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide .Chemical Reactions Analysis

Belinostat inhibits the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure . It prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes .Physical And Chemical Properties Analysis

Belinostat has a molecular weight of 318.3 g/mol . It is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity .科学研究应用

Application in Colon Cancer Treatment

- Scientific Field : Oncology, specifically Colon Cancer Treatment .

- Methods of Application/Experimental Procedures : The metabolism of each HDACi was evaluated in human liver microsomes (HLMs) using mass spectrometry. The effect of belinostat and Cubisbel on cell growth, HDAC activity, apoptosis, and cell cycle was assessed in three colon cancer cell lines .

- Results/Outcomes : Both belinostat and Cubisbel significantly reduced colon cancer cell growth through HDAC inhibition and apoptosis induction. The in vitro half-life of Cubisbel was significantly longer than belinostat .

Application in Peripheral T-cell Lymphoma (PTCL) Treatment

- Scientific Field : Oncology, specifically Peripheral T-cell Lymphoma (PTCL) Treatment .

- Summary of the Application : Belinostat has been developed for the treatment of relapsed or refractory PTCL. It has received its first global approval as monotherapy for this indication in the US .

- Methods of Application/Experimental Procedures : Belinostat is a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase (HDAC) enzymes. It acts via induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis .

- Results/Outcomes : Belinostat has shown potential in reactivating tumour suppressor genes. Although the precise mechanism of action has yet to be fully established, HDAC inhibitors appear to act via induction of apoptosis, disruption of cell cycle progression, as well as inhibiting angiogenesis .

Application in Combination with Standard CHOP for PTCL Treatment

- Scientific Field : Oncology, specifically Peripheral T-cell Lymphoma (PTCL) Treatment .

- Summary of the Application : Belinostat has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone (CHOP) as a first-line treatment for patients with newly diagnosed PTCL .

- Methods of Application/Experimental Procedures : Patients received belinostat (1000 mg/m² once daily) along with standard CHOP for 6 cycles . The primary objective of this study was to determine the maximum tolerated dose (MTD) of belinostat combined with CHOP (Bel-CHOP) .

- Results/Outcomes : The overall response rate (ORR) was 86% with 71% reported complete response (CR) at MTD . Belinostat pharmacokinetics (PK) parameters were similar to single-agent .

Application in Combination with Proteasome Inhibitor Bortezomib

- Scientific Field : Oncology .

- Summary of the Application : Several in vitro studies have shown that belinostat acts synergistically with the proteasome inhibitor bortezomib in cancer cells .

- Methods of Application/Experimental Procedures : The combination of belinostat and bortezomib was tested in vitro .

- Results/Outcomes : The combination of belinostat and bortezomib showed synergistic effects in cancer cells .

Application in Complexation with Cu (II)

- Scientific Field : Oncology, specifically Colon Cancer Treatment .

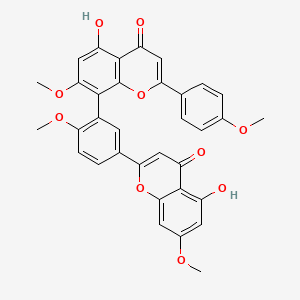

- Summary of the Application : The histone deacetylase inhibitor (HDACi), belinostat, has had limited therapeutic impact in solid tumors, such as colon cancer, due to its poor metabolic stability. A novel belinostat prodrug, copper-bis-belinostat (Cubisbel), was designed to overcome these challenges .

- Methods of Application/Experimental Procedures : The in vitro metabolism of each HDACi was evaluated in human liver microsomes (HLMs) using mass spectrometry. The effect of belinostat and Cubisbel on cell growth, HDAC activity, apoptosis and cell cycle was assessed in three colon cancer cell lines .

- Results/Outcomes : Belinostat and Cubisbel significantly reduced colon cancer cell growth mediated through HDAC inhibition and apoptosis induction. Interestingly, the in vitro half-life of Cubisbel was significantly longer than belinostat .

Application in Combination with Proteasome Inhibitor Bortezomib

- Scientific Field : Oncology .

- Summary of the Application : Several in vitro studies have shown that belinostat acts synergistically with the proteasome inhibitor bortezomib in cancer cells .

- Methods of Application/Experimental Procedures : The combination of belinostat and bortezomib was tested in vitro .

- Results/Outcomes : The combination of belinostat and bortezomib showed synergistic effects in cancer cells .

安全和危害

Belinostat is genotoxic according to Ames test and may impair male fertility . It is frequently associated with hematologic toxicity such as leukopenia and thrombocytopenia . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

未来方向

属性

IUPAC Name |

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNRHFGMJRPRSK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194378 | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells. | |

| Record name | Belinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Belinostat | |

CAS RN |

866323-14-0, 414864-00-9 | |

| Record name | Belinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B1684060.png)

![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)

![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)

![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)